In Vivo Radioprotection – Pifithrin-alpha versus Untreated Control in Lethal Irradiation Model
Pifithrin-alpha confers statistically significant protection against lethal whole-body γ-irradiation in wild-type mice, an effect that is completely absent in p53-null mice. In the seminal study, a single injection of PFT-α rescued wild-type mice from a radiation dose that typically kills 60% of untreated animals [1]. The protective effect is mediated specifically through p53-dependent pathways, as demonstrated by the complete loss of radioprotection in p53-deficient animals or cells expressing a dominant-negative p53 mutant [2].
| Evidence Dimension | Survival following lethal γ-irradiation |
|---|---|
| Target Compound Data | Wild-type mice: complete rescue from 60% lethal radiation dose after single injection |
| Comparator Or Baseline | Untreated wild-type mice: 60% lethality at same radiation dose; p53-null mice with PFT-α: no radioprotection |
| Quantified Difference | ~60% absolute survival increase; protection abolished in p53-deficient background |
| Conditions | Whole-body γ-irradiation; C57BL/6 mice; single intraperitoneal injection of PFT-α (2.2 mg/kg) 30 minutes prior to irradiation |
Why This Matters
This demonstrates p53-pathway-dependent in vivo efficacy, distinguishing PFT-α from non-specific radioprotectors and establishing the biological validation required for normal tissue protection studies in cancer therapy models.
- [1] Komarov PG, Komarova EA, Kondratov RV, et al. A chemical inhibitor of p53 that protects mice from the side effects of cancer therapy. Science. 1999;285(5434):1733-1737. View Source
- [2] Komarova EA, Gudkov AV. Suppression of p53: a new approach to overcome side effects of antitumor therapy. Biochemistry (Mosc). 2000;65(1):41-48. View Source
